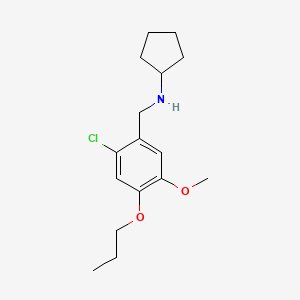
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine, also known as AG-013736, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity. It was developed as a potential anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Mécanisme D'action
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine works by inhibiting the activity of VEGFR2, a receptor tyrosine kinase that plays a key role in angiogenesis. By blocking the signaling pathway of VEGFR2, this compound prevents the formation of new blood vessels, thereby starving tumors of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine in lab experiments is its specificity for VEGFR2, which allows for targeted inhibition of angiogenesis. However, its potency and pharmacokinetic properties may vary depending on the cell line or animal model used, which could affect the reproducibility of results.
Orientations Futures
There are several future directions for research on (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective VEGFR2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methoxy-4-propoxybenzyl chloride with cyclopentylamine. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine has been extensively studied for its potential anti-cancer activity. It has been shown to inhibit angiogenesis and tumor growth in various preclinical models of cancer, including breast, lung, and colon cancer. Clinical trials have also been conducted to evaluate its safety and efficacy in treating advanced solid tumors. However, further research is needed to fully understand its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-3-8-20-16-10-14(17)12(9-15(16)19-2)11-18-13-6-4-5-7-13/h9-10,13,18H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZIQCUDJLUPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
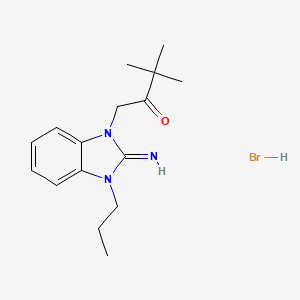
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
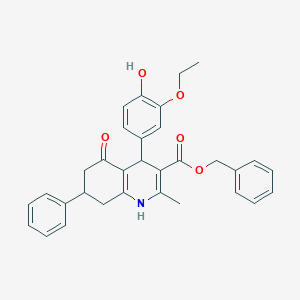
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
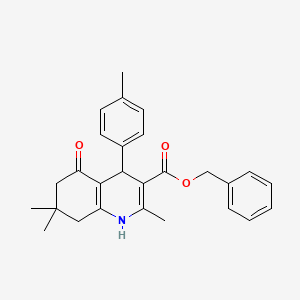
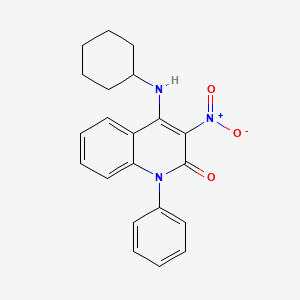
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)